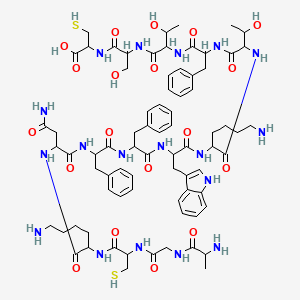

(D-Phe7)-Somatostatin-14

Beschreibung

BenchChem offers high-quality (D-Phe7)-Somatostatin-14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Phe7)-Somatostatin-14 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI |

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJDVNOOYSANGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H106N18O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions. The substitution of L-Phenylalanine at position 7 with its D-enantiomer, (D-Phe7)-Somatostatin-14, has been a subject of interest in the development of somatostatin (B550006) analogs with modified receptor selectivity and stability. This technical guide provides an in-depth overview of the structural and conformational aspects of (D-Phe7)-Somatostatin-14, drawing upon available data for the native peptide and related analogs. It details experimental methodologies for its characterization and explores the downstream signaling pathways. While specific high-resolution structural data and comprehensive binding affinity profiles for (D-Phe7)-Somatostatin-14 are not extensively available in publicly accessible literature, this guide synthesizes the current understanding to inform further research and drug development efforts.

Introduction

Somatostatin-14 (SS-14) is a key regulatory peptide hormone with the amino acid sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge between Cys3 and Cys14. Its biological effects are mediated through five G-protein coupled receptors (SSTR1-5). The modification of its native structure, particularly within the pharmacophore region (Phe7-Trp8-Lys9-Thr10), has been a primary strategy in designing analogs with enhanced therapeutic properties. The substitution of L-Phe7 with D-Phe7 is a targeted modification aimed at altering the conformational landscape of the peptide, which in turn can influence receptor binding affinity and selectivity.

Structure and Conformation of (D-Phe7)-Somatostatin-14

The introduction of a D-amino acid at position 7 is expected to significantly impact the local and global conformation of the somatostatin-14 backbone. While a definitive high-resolution structure of (D-Phe7)-Somatostatin-14 is not publicly available, insights can be drawn from studies on native somatostatin-14 and other analogs.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C76H104N18O19S2 |

| Molecular Weight | 1637.88 g/mol |

| Amino Acid Sequence | H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |

Conformational Analysis: Insights from Analog Studies

Conformational studies of somatostatin and its analogs, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, suggest a dynamic equilibrium of multiple conformers in solution. The central β-turn, encompassing residues Phe7 to Thr10, is crucial for bioactivity. The substitution with D-Phe7 likely alters the turn type and the spatial orientation of the surrounding amino acid side chains.

Note: Specific quantitative data such as dihedral angles, interproton distances from NOE experiments, or coupling constants for (D-Phe7)-Somatostatin-14 are not available in the reviewed literature. The following table presents typical ranges for native somatostatin-14 to provide a comparative context.

| Parameter | Typical Value/Range for Native Somatostatin-14 |

| Φ (Phi) angle for Phe7 | -120° to -60° |

| Ψ (Psi) angle for Phe7 | +120° to +170° |

| Key NOE Contacts | Phe6-Phe11, Trp8-Lys9 |

Receptor Binding Affinity

Note: The following table is a placeholder to illustrate how binding affinity data would be presented. The values are hypothetical and not based on experimental data for (D-Phe7)-Somatostatin-14.

| Receptor Subtype | Ki (nM) or IC50 (nM) |

| SSTR1 | Data not available |

| SSTR2 | Data not available |

| SSTR3 | Data not available |

| SSTR4 | Data not available |

| SSTR5 | Data not available |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of (D-Phe7)-Somatostatin-14

A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of (D-Phe7)-Somatostatin-14.

Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin.

-

Chain Assembly: Perform stepwise coupling of Fmoc-protected amino acids using a standard coupling agent like HBTU in the presence of a base such as DIEA. The D-Phe amino acid is incorporated at the 7th position.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Cyclization: Induce disulfide bond formation through oxidation, for example, by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

NMR Spectroscopic Analysis

NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H2O/10% D2O or DMSO-d6) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY, 1H-13C HSQC, 1H-15N HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Resonance Assignment: Assign the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

-

Structural Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from J-coupling constants.

-

Structure Calculation and Refinement: Use molecular dynamics and simulated annealing protocols with software like CYANA or XPLOR-NIH to generate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) with a concentration in the range of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm, with a bandwidth of 1 nm and a scanning speed of 50 nm/min.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (3-5) and average them to improve the signal-to-noise ratio.

-

Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.

-

Secondary Structure Estimation: Analyze the processed spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.

Signaling Pathways

Upon binding to its receptors, (D-Phe7)-Somatostatin-14 is expected to trigger intracellular signaling cascades similar to those of native somatostatin. These pathways are primarily inhibitory and are mediated by Gi proteins.

The primary signaling events include:

-

Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of potassium channels, causing hyperpolarization, and the closing of calcium channels, reducing calcium influx. These events collectively inhibit hormone secretion.

-

Activation of Phospholipases and Kinases: SSTRs can also activate phospholipase C (PLC) and modulate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.

Conclusion

(D-Phe7)-Somatostatin-14 represents a structurally important modification of the native somatostatin peptide. While detailed, quantitative structural and binding data for this specific analog are not extensively documented in the available literature, this guide provides a framework for its synthesis, characterization, and biological investigation. The provided experimental protocols and an overview of the relevant signaling pathways serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of (D-Phe7)-Somatostatin-14 and other novel somatostatin analogs. Further high-resolution structural studies and comprehensive receptor binding assays are warranted to fully elucidate the structure-activity relationship of this compound and guide the design of next-generation somatostatin-based therapeutics.

(D-Phe7)-Somatostatin-14: A Technical Guide on Biological Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SRIF-14) is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions, neurotransmission, and cell proliferation. Its diverse physiological effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). The development of synthetic somatostatin (B550006) analogs has been a significant focus in medicinal chemistry, aiming to enhance receptor subtype selectivity, metabolic stability, and therapeutic efficacy. This technical guide delves into the biological significance of the phenylalanine residue at position 7 (Phe7) of Somatostatin-14 and provides a comprehensive overview of the methodologies used to characterize the biological activity of its analogs, with a specific focus on the hypothetical analog (D-Phe7)-Somatostatin-14.

This guide will provide researchers with the foundational knowledge and detailed experimental protocols necessary to synthesize and evaluate the biological activity of (D-Phe7)-Somatostatin-14 or other analogs with modifications at the Phe7 position.

Data Presentation: Comparative Biological Activities of Somatostatin Analogs

Due to the absence of specific data for (D-Phe7)-Somatostatin-14, the following tables present quantitative data for the native Somatostatin-14 and other relevant analogs to provide a comparative context for future studies.

Table 1: Receptor Binding Affinities (IC50, nM) of Somatostatin Analogs

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| [Pro2, Met13]Somatostatin-14 | - | 1.2 ± 0.2[1] | - | - | - |

| Somatostatin-14 (frog) | - | 5.6 ± 0.6[1] | - | - | - |

Note: "High Affinity" indicates that Somatostatin-14 binds with high affinity to all five receptor subtypes, though specific IC50 values vary across different studies and experimental conditions.[2][3]

Table 2: Functional Activity (IC50, nM) of Somatostatin Analogs

| Compound | Assay | Cell Line/System | IC50 (nM) |

| Somatostatin-14 | Inhibition of forskolin-stimulated cAMP production | L cells expressing sst2 | 0.15[2] |

| Somatostatin-14 | Inhibition of GH release | Rat primary anterior pituitary cells | 0.1[2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of (D-Phe7)-Somatostatin-14.

Somatostatin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for somatostatin receptors.

a) Materials:

-

Cell membranes prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I-Tyr11]-Somatostatin-14.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Somatostatin-14 (for determination of non-specific binding).

-

Test compound: (D-Phe7)-Somatostatin-14.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter.

b) Procedure:

-

Membrane Preparation: Culture cells expressing the desired SSTR subtype and harvest them. Homogenize the cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add Assay Buffer, a fixed concentration of [125I-Tyr11]-Somatostatin-14, and the cell membrane preparation.

-

Non-specific Binding: Add Assay Buffer, [125I-Tyr11]-Somatostatin-14, a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM), and the cell membrane preparation.

-

Competitive Binding: Add Assay Buffer, [125I-Tyr11]-Somatostatin-14, increasing concentrations of the test compound ((D-Phe7)-Somatostatin-14), and the cell membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

c) Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes an assay to determine the functional activity of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

a) Materials:

-

CHO-K1 cells stably expressing a specific human somatostatin receptor subtype.

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: (D-Phe7)-Somatostatin-14.

-

cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).

-

384-well white Optiplate.

b) Procedure:

-

Cell Preparation: Culture and harvest the cells. Resuspend the cells in Assay Buffer to the desired concentration (e.g., 2,500 cells/well).

-

Assay Setup: In a 384-well plate, add the following:

-

Cells in Assay Buffer.

-

Forskolin at a final concentration of 10 µM (to stimulate cAMP production).

-

Increasing concentrations of the test compound ((D-Phe7)-Somatostatin-14).

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Following the instructions of the cAMP detection kit, add the detection reagents to the wells.

-

Measurement: Read the plate using a suitable plate reader (e.g., for Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

c) Data Analysis:

-

Plot the measured signal (inversely proportional to cAMP levels) as a function of the logarithm of the test compound concentration.

-

Determine the EC50 or IC50 value from the dose-response curve. An agonist will decrease the forskolin-stimulated cAMP levels, while an antagonist will block the inhibitory effect of a known agonist.

Growth Hormone (GH) Release Assay

This protocol details an in vitro assay to assess the effect of a test compound on the secretion of growth hormone from primary pituitary cells.[2]

a) Materials:

-

Primary anterior pituitary cells isolated from rats.

-

Cell culture medium.

-

Growth Hormone-Releasing Hormone (GHRH) or other secretagogues.

-

Test compound: (D-Phe7)-Somatostatin-14.

-

GH radioimmunoassay (RIA) kit.

b) Procedure:

-

Cell Culture: Isolate anterior pituitary cells and culture them in appropriate multi-well plates.

-

Treatment: After a suitable pre-incubation period, wash the cells and then treat them with:

-

Vehicle control.

-

A secretagogue (e.g., GHRH) to stimulate GH release.

-

The secretagogue in the presence of increasing concentrations of the test compound ((D-Phe7)-Somatostatin-14).

-

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

GH Measurement: Measure the concentration of GH in the supernatant using a specific RIA kit.

c) Data Analysis:

-

Calculate the percentage of inhibition of secretagogue-stimulated GH release for each concentration of the test compound.

-

Plot the percentage of inhibition as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualization

References

- 1. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (D-Phe7)-Somatostatin-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and biological context of (D-Phe7)-Somatostatin-14, a synthetic analog of the native peptide hormone Somatostatin-14. This document details the experimental protocols for its solid-phase synthesis and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it presents the key signaling pathways associated with somatostatin (B550006) receptor activation and discusses the expected receptor binding affinity profile of this analog.

Introduction

Somatostatin-14 is a 14-amino acid cyclic peptide that plays a crucial role in regulating endocrine and exocrine secretion. It exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The native peptide has a short biological half-life, which limits its therapeutic potential. Consequently, numerous analogs have been developed to enhance stability and receptor selectivity.

The substitution of L-amino acids with their D-enantiomers at specific positions in the peptide sequence is a common strategy to confer resistance to enzymatic degradation and to modulate receptor binding affinity and selectivity. The incorporation of a D-Phenylalanine at position 7 of Somatostatin-14 is intended to influence the peptide's conformational flexibility and its interaction with somatostatin receptors, potentially leading to a unique pharmacological profile.

This guide will provide the necessary technical details for the successful laboratory-scale production and purification of (D-Phe7)-Somatostatin-14.

Synthesis of (D-Phe7)-Somatostatin-14

The synthesis of (D-Phe7)-Somatostatin-14 is most effectively achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. This method allows for the stepwise assembly of the peptide chain on an insoluble resin support, with excess reagents and by-products being easily removed by washing.

Materials and Reagents

| Reagent | Supplier | Purpose |

| 2-Chlorotrityl chloride resin | Advanced ChemTech | Solid support for peptide synthesis |

| Nα-Fmoc protected amino acids | Bachem Science | Building blocks for peptide chain elongation |

| N,N-Diisopropylethylamine (DIEA) | Aldrich | Base for coupling and neutralization |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | NovaBiochem | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | NovaBiochem | Coupling additive to reduce racemization |

| Piperidine (B6355638) | Aldrich | Reagent for Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Fischer Scientific | Solvent for synthesis |

| Dichloromethane (DCM) | Fischer Scientific | Solvent for synthesis and cleavage |

| Trifluoroacetic acid (TFA) | Aldrich | Reagent for cleavage from resin |

| Triisopropylsilane (TIS) | Aldrich | Scavenger during cleavage |

| Water (HPLC grade) | Fischer Scientific | Scavenger and solvent |

| Iodine (I2) | Sigma-Aldrich | Oxidizing agent for disulfide bond formation |

| Acetic acid | Fischer Scientific | Solvent for cyclization |

| Acetonitrile (B52724) (HPLC grade) | Fischer Scientific | Mobile phase for HPLC |

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is adapted from established methods for the synthesis of somatostatin analogs and is directly applicable to (D-Phe7)-Somatostatin-14.[1]

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Loading: Attach the C-terminal amino acid, Fmoc-Cys(Trt)-OH, to the resin using DIEA in a mixture of DMF and DCM. Allow the reaction to proceed for 2 hours. Cap any unreacted sites with methanol (B129727).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Peptide Chain Elongation: Couple the subsequent Fmoc-protected amino acids sequentially according to the (D-Phe7)-Somatostatin-14 sequence (Ala-Gly-Cys-Lys-Asn-Phe-D-Phe -Trp-Lys-Thr-Phe-Thr-Ser-Cys). For each coupling cycle:

-

Activate the Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIEA (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test.

-

After each coupling step, wash the resin extensively with DMF and DCM.

-

Perform Fmoc deprotection as described in step 3.

-

-

Cleavage from Resin: Once the linear peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude linear peptide under vacuum.

-

Experimental Protocol: Cyclization

-

Disulfide Bond Formation: Dissolve the crude linear peptide in a solution of 10% acetic acid in water.

-

Add a 0.1 M solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed, indicating an excess of iodine.

-

Continue stirring for 1-2 hours to ensure complete oxidation of the two cysteine residues to form the disulfide bridge.

-

Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.

-

Lyophilize the solution to obtain the crude cyclized (D-Phe7)-Somatostatin-14.

Purification of (D-Phe7)-Somatostatin-14

The crude cyclized peptide is a mixture containing the desired product, deletion sequences, and by-products from the cleavage and cyclization steps. Purification is essential to isolate (D-Phe7)-Somatostatin-14 to a high degree of purity, typically >95%, for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water containing 0.1% TFA.

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., Vydac C18, 10 µm particle size, 300 Å pore size) is recommended.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes is a good starting point. The gradient can be optimized to improve the resolution of the target peptide from impurities.

-

Flow Rate: A typical flow rate for a preparative column is 10-20 mL/min.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with a purity of >95%. Lyophilize the pooled fractions to obtain the purified (D-Phe7)-Somatostatin-14 as a white, fluffy powder.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Biological Activity and Signaling Pathways

Somatostatin and its analogs mediate their biological effects by binding to the five somatostatin receptor subtypes (SSTR1-5). These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation triggers a cascade of intracellular signaling events.

Somatostatin Receptor Signaling

The primary signaling pathway activated by somatostatin receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes, such as hormone secretion and cell proliferation.[1] Other signaling pathways modulated by SSTRs include the activation of phosphotyrosine phosphatases (PTPs) and the modulation of mitogen-activated protein kinase (MAPK) pathways, which can lead to anti-proliferative and apoptotic effects.[1] SSTRs can also regulate ion channel activity, leading to changes in membrane potential and intracellular calcium concentrations.

Expected Receptor Binding Affinity

The following table presents receptor binding data for native Somatostatin-14 and a closely related analog, (D-Trp8)-Somatostatin-14, to illustrate the expected format and range of affinities. It is anticipated that (D-Phe7)-Somatostatin-14 will exhibit a distinct profile of binding to the five human somatostatin receptors.

| Compound | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |

| Somatostatin-14 | 1.5 ± 0.2 | 0.2 ± 0.03 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |

| (D-Trp8)-Somatostatin-14 | 2.5 ± 0.4 | 0.07 ± 0.01 | 1.0 ± 0.2 | 3.7 ± 0.5 | 0.9 ± 0.1 |

| (D-Phe7)-Somatostatin-14 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Data for Somatostatin-14 and (D-Trp8)-Somatostatin-14 are representative values from published studies. The binding affinities for (D-Phe7)-Somatostatin-14 would need to be determined experimentally.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of (D-Phe7)-Somatostatin-14. The detailed protocols for solid-phase peptide synthesis and RP-HPLC provide a robust framework for the successful production of this analog in a laboratory setting. The inclusion of information on the underlying biological signaling pathways and the expected receptor binding characteristics provides a broader context for its potential applications in research and drug development. The experimental determination of the receptor binding affinities and functional activities of (D-Phe7)-Somatostatin-14 will be a critical next step in elucidating its unique pharmacological properties.

References

- 1. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]

(D-Phe7)-Somatostatin-14: An In-Depth Technical Guide on In Vitro Hormone Secretion Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of (D-Phe7)-Somatostatin-14 on hormone secretion. Somatostatin-14 is a naturally occurring cyclic tetradecapeptide that plays a crucial role in regulating the endocrine system by inhibiting the secretion of a wide range of hormones. The substitution of the L-Phenylalanine at position 7 with its D-isomer, resulting in (D-Phe7)-Somatostatin-14, has been investigated to understand the structure-activity relationship of somatostatin's biological function. This document synthesizes the available scientific literature to detail the impact of this specific modification on the inhibitory activity of the peptide, outlines common experimental protocols for assessing these effects, and illustrates the relevant biological pathways.

Introduction: The Role of Somatostatin (B550006) and its Analogs

Somatostatin-14 is a key regulatory peptide that exerts its inhibitory effects on hormone secretion by binding to a family of five G-protein coupled receptors (SSTR1-5). Its wide range of actions, including the inhibition of growth hormone (GH), insulin (B600854), glucagon (B607659), and various gastrointestinal hormones, has made it a significant target for therapeutic development. However, the clinical utility of native somatostatin-14 is limited by its short biological half-life. This has led to the development of numerous synthetic analogs with modified amino acid sequences to enhance stability and receptor selectivity.

The amino acid sequence of Somatostatin-14 is: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (with a disulfide bridge between Cys3 and Cys14).

The central region of the peptide, particularly the sequence from Phenylalanine-6 to Lysine-9, is critical for its biological activity. This guide focuses on the specific analog where the Phenylalanine at position 7 is substituted with its D-amino acid counterpart, (D-Phe7)-Somatostatin-14.

In Vitro Effects of (D-Phe7)-Somatostatin-14 on Hormone Secretion: A Summary of Findings

Research into the structure-activity relationships of somatostatin analogs has demonstrated that the stereochemistry of the amino acid at position 7 is critical for biological activity. Studies involving the systematic substitution of L-amino acids with their D-isomers have provided crucial insights into the conformational requirements for receptor binding and subsequent signal transduction.

A key study investigating a series of eighteen somatostatin analogs, including (D-Phe7)-Somatostatin-14, reported that this specific modification leads to a significant loss of biological activity. The analog demonstrated low efficacy in inhibiting the secretion of gastric acid, pepsin, growth hormone, insulin, and glucagon [1][2]. This reduced activity is attributed to a low affinity for the somatostatin receptors [1][2].

Further research on the replacement of Phenylalanine at position 7 with other amino acids, such as pyrazinylalanine, also resulted in a loss of receptor binding, suggesting a repulsive interaction with the receptor. These findings underscore the stringent structural requirements at this position for effective receptor engagement.

Quantitative Data

Experimental Protocols for In Vitro Assessment of Somatostatin Analogs

The following sections describe generalized experimental methodologies commonly employed to evaluate the in vitro effects of somatostatin analogs like (D-Phe7)-Somatostatin-14 on hormone secretion.

Inhibition of Growth Hormone (GH) Secretion from Pituitary Cells

This protocol outlines a typical in vitro assay to measure the inhibition of GH release from cultured rat anterior pituitary cells.

Cell Culture:

-

Anterior pituitary glands are collected from rats and enzymatically dispersed using collagenase and hyaluronidase (B3051955) to obtain a single-cell suspension.

-

The cells are plated in culture wells and maintained in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) for 2-3 days to allow for attachment and recovery.

Hormone Secretion Assay:

-

The culture medium is replaced with a serum-free medium containing a secretagogue to stimulate GH release. Common secretagogues include Growth Hormone-Releasing Hormone (GHRH) or forskolin.

-

Cells are incubated with varying concentrations of the somatostatin analog (e.g., (D-Phe7)-Somatostatin-14) or a vehicle control for a defined period (e.g., 2-4 hours).

-

Following incubation, the culture medium is collected, and the concentration of secreted GH is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The inhibitory effect of the analog is calculated as the percentage reduction in GH secretion compared to the stimulated control.

Inhibition of Insulin and Glucagon Secretion from Pancreatic Islets

This protocol describes a common method for assessing the impact of somatostatin analogs on insulin and glucagon release from isolated pancreatic islets.

Islet Isolation and Culture:

-

Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.

Hormone Secretion Assay:

-

Groups of cultured islets are pre-incubated in a buffer with a basal glucose concentration.

-

The islets are then transferred to a buffer containing a stimulating concentration of glucose (for insulin secretion) or a stimulating agent like arginine (for glucagon secretion).

-

The islets are co-incubated with various concentrations of the somatostatin analog or a vehicle control for a specified time (e.g., 60-120 minutes).

-

At the end of the incubation, the supernatant is collected, and the concentrations of insulin and glucagon are measured by RIA or ELISA.

-

The inhibitory effect is determined by comparing the hormone levels in the presence and absence of the analog.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of somatostatin and a typical experimental workflow for evaluating its analogs.

References

(D-Phe7)-Somatostatin-14: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14, a naturally occurring cyclic tetradecapeptide, plays a crucial role in regulating endocrine and exocrine secretions. Its therapeutic potential is limited by a short biological half-life. This has driven the development of more stable and selective synthetic analogs. A key focus of this development has been the modification of the core pharmacophore, particularly the Phenylalanine residue at position 7 (Phe7). This technical guide delves into the discovery and development of (D-Phe7)-Somatostatin-14, an analog featuring a D-amino acid substitution at this critical position. We will explore the structure-activity relationships that underscore the importance of Phe7, detail the experimental protocols for synthesis and biological evaluation, and present the signaling pathways through which this analog exerts its effects.

Introduction: The Significance of Somatostatin (B550006) and the Quest for Analogs

Somatostatin-14 is a key regulatory peptide hormone with a wide range of physiological effects, including the inhibition of growth hormone, insulin, and glucagon (B607659) secretion. Its therapeutic applications are hampered by its rapid degradation in plasma. This led to extensive research into the development of synthetic analogs with improved stability and receptor selectivity. Early structure-activity relationship studies identified the tetrapeptide sequence Phe7-Trp8-Lys9-Thr10 as the essential pharmacophore responsible for biological activity.

The pioneering work of Veber, Hirschmann, and their colleagues at Merck laid the foundation for understanding the conformational requirements for somatostatin activity. Their research demonstrated that a constrained cyclic structure is crucial for maintaining the bioactive conformation of the pharmacophore. Subsequent efforts focused on modifying this core sequence to enhance potency and prolong its duration of action.

The Discovery of (D-Phe7)-Somatostatin-14: Rationale and Synthesis

The substitution of L-amino acids with their D-enantiomers is a well-established strategy in peptide drug design to increase metabolic stability by reducing susceptibility to enzymatic degradation. The rationale for substituting L-Phe7 with D-Phe7 in Somatostatin-14 was to investigate the impact of this stereochemical change on the peptide's conformation and its interaction with somatostatin receptors (SSTRs).

While a singular "discovery" paper for (D-Phe7)-Somatostatin-14 is not readily apparent in the seminal literature, the principles guiding its synthesis are well-documented in the broader context of somatostatin analog development. Structure-activity studies have consistently shown that an aromatic residue at position 7 is critical for biological activity. For instance, the replacement of Phe7 with L-Alanine results in a significant loss of potency, underscoring the importance of the phenyl side chain for receptor interaction. Further studies involving the substitution of Phe7 with L-pyrazinylalanine also demonstrated a dramatic decrease in binding affinity, suggesting that not only the aromaticity but also the specific electronic and steric properties of the phenyl ring are important.

The synthesis of (D-Phe7)-Somatostatin-14 is achieved through solid-phase peptide synthesis (SPPS), a standard method for peptide assembly.

Experimental Protocol: Solid-Phase Peptide Synthesis of (D-Phe7)-Somatostatin-14

This protocol outlines the general steps for the manual synthesis of (D-Phe7)-Somatostatin-14 using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-amino acids with appropriate side-chain protection (e.g., Boc for Lys, Trt for Cys and Asn, tBu for Thr and Ser)

-

Fmoc-D-Phe-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

-

Ether for precipitation

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (starting with Fmoc-Ser(tBu)-OH and proceeding sequentially according to the Somatostatin-14 sequence, incorporating Fmoc-D-Phe-OH at position 7) with HBTU/HOBt in the presence of DIPEA in DMF. Add this activated mixture to the deprotected resin.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify by reverse-phase HPLC.

-

Cyclization: The linear, deprotected peptide is cyclized via disulfide bond formation between the two cysteine residues, typically by air oxidation in a dilute aqueous solution at a slightly basic pH.

-

Final Purification and Characterization: Purify the final cyclic peptide by HPLC and characterize by mass spectrometry to confirm the correct molecular weight.

Logical Workflow for Solid-Phase Peptide Synthesis

Caption: Solid-phase peptide synthesis workflow for (D-Phe7)-Somatostatin-14.

Biological Activity and Receptor Binding

The biological activity of somatostatin analogs is determined by their ability to bind to and activate somatostatin receptors (SSTRs). There are five known subtypes of SSTRs (SSTR1-5), which are G-protein coupled receptors. The binding affinity of an analog to these receptor subtypes dictates its pharmacological profile.

Quantitative Data: Receptor Binding Affinity

While specific, direct comparative binding data for (D-Phe7)-Somatostatin-14 against native Somatostatin-14 is not prominently available in a single source, structure-activity relationship studies on various analogs allow for an informed estimation. The substitution of an L-amino acid with its D-isomer within the pharmacophore can influence the conformational rigidity of the peptide backbone, potentially leading to altered receptor subtype selectivity and affinity. It is hypothesized that the D-Phe7 substitution may enhance binding to certain SSTR subtypes by optimizing the orientation of the aromatic side chain within the receptor's binding pocket.

| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |

| Somatostatin-14 | ~1-10 | ~0.1-1 | ~1-10 | ~1-10 | ~0.5-5 |

| (D-Phe7)-Somatostatin-14 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Octreotide | >1000 | ~1 | ~50 | >1000 | ~10 |

Note: The binding affinity values for Somatostatin-14 and Octreotide are approximate ranges compiled from various sources and can vary depending on the experimental conditions. Data for (D-Phe7)-Somatostatin-14 is not available in the reviewed literature.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (D-Phe7)-Somatostatin-14 for a specific somatostatin receptor subtype expressed in a cell line.

Materials:

-

Cell membranes from a cell line stably expressing a single SSTR subtype (e.g., CHO-K1 cells)

-

Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [125I]-Tyr11-Somatostatin-14)

-

Unlabeled (D-Phe7)-Somatostatin-14 (competitor)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from the SSTR-expressing cell line by homogenization and centrifugation.

-

Assay Setup: In a microtiter plate, add a constant amount of cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled (D-Phe7)-Somatostatin-14.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Workflow for Radioligand Receptor Binding Assay

Caption: Workflow for a competitive radioligand receptor binding assay.

Signaling Pathways of (D-Phe7)-Somatostatin-14

Upon binding to its cognate SSTRs, (D-Phe7)-Somatostatin-14 is expected to initiate the same intracellular signaling cascades as native somatostatin. These pathways are primarily mediated by inhibitory G-proteins (Gαi/o).

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: SSTR activation can lead to the activation of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, reducing calcium influx.

-

Activation of Phosphatases: Somatostatin signaling can also involve the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins.

-

MAPK Pathway Modulation: The effect on the mitogen-activated protein kinase (MAPK) pathway can be either inhibitory or stimulatory depending on the cell type and SSTR subtype involved.

These signaling events collectively contribute to the primary physiological effects of somatostatin and its analogs, namely the inhibition of hormone secretion and cell proliferation.

Somatostatin Receptor Signaling Pathway

Caption: Simplified signaling pathway of somatostatin analogs.

Experimental Protocol: cAMP Assay

This protocol outlines a method to measure the effect of (D-Phe7)-Somatostatin-14 on intracellular cAMP levels in response to a stimulator of adenylyl cyclase, such as forskolin (B1673556).

Materials:

-

A suitable cell line expressing the SSTR of interest (e.g., AtT-20 cells)

-

(D-Phe7)-Somatostatin-14

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

-

Treatment: Treat the cells with varying concentrations of (D-Phe7)-Somatostatin-14 for a short period.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the (D-Phe7)-Somatostatin-14 concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion and Future Directions

The development of somatostatin analogs has been a landmark in peptide-based drug discovery. The substitution of L-amino acids with their D-counterparts, as in (D-Phe7)-Somatostatin-14, represents a key strategy to enhance metabolic stability. While the specific discovery and detailed characterization of (D-Phe7)-Somatostatin-14 are not as clearly documented as for other analogs like octreotide, the underlying principles of its design are well-established within the field. The critical role of the Phe7 residue in the pharmacophore suggests that the D-Phe7 modification likely modulates the conformational properties of the peptide, influencing its receptor binding profile and biological activity.

Future research should focus on a direct and comprehensive comparison of (D-Phe7)-Somatostatin-14 with native somatostatin and other clinically relevant analogs. This would involve detailed binding studies across all five SSTR subtypes and a thorough evaluation of its in vitro and in vivo efficacy in various models of endocrine disorders and cancer. Such studies will provide a clearer understanding of the therapeutic potential of this specific analog and guide the design of next-generation somatostatin-based therapeutics.

An In-depth Technical Guide to the Structural Dynamics of Somatostatin-14 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural dynamics of somatostatin-14 (SST-14) and its synthetic analogs. Somatostatin (B550006), a cyclic peptide hormone, plays a crucial role in regulating the endocrine system, neurotransmission, and cell proliferation by interacting with five distinct G protein-coupled somatostatin receptors (SSTR1-5).[1] Its therapeutic potential is limited by a short half-life of approximately 1-3 minutes.[2] This has driven the development of more stable synthetic analogs with tailored receptor selectivity and prolonged therapeutic action.[3][4] Understanding the intricate relationship between the conformational dynamics of these peptides and their biological activity is paramount for the design of novel and more effective therapeutics.

Core Concepts in Structural Dynamics

The biological function of somatostatin and its analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. The native structure of SST-14 is not a single rigid entity but rather an ensemble of interchanging conformations in equilibrium.[5] The pharmacophore, the essential part of the molecule for receptor recognition, is a key focus of structural studies.[6] Synthetic analogs are often designed to stabilize a specific conformation that confers higher affinity and selectivity for a particular somatostatin receptor subtype.[5] For instance, the inclusion of a D-tryptophan residue in many analogs helps to stabilize the main bioactive conformation.[5]

The structural dynamics of these peptides are influenced by various factors, including their amino acid sequence, the presence of a disulfide bridge, and the surrounding solvent environment.[7] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations are pivotal in elucidating these dynamic properties.[5][8][9]

Quantitative Analysis of Receptor Binding Affinities

The efficacy of somatostatin analogs is largely determined by their binding affinity to the different somatostatin receptor subtypes. The following table summarizes the binding affinities (IC50 values in nM) of somatostatin-14 and several key analogs for human somatostatin receptors. Lower IC50 values indicate higher binding affinity.

| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Somatostatin-28 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Octreotide (B344500) | >1000 | 0.6 | 62 | >1000 | 8.3 |

| Lanreotide (B11836) | 130 | 1.1 | 12 | 230 | 8.5 |

| Pasireotide (B1678482) | 1.5 | 0.07 | 0.2 | >100 | 0.03 |

| Y-DOTA-lanreotide | - | - | Low Affinity | Low Affinity | 16 |

Note: "High Affinity" for Somatostatin-14 and -28 indicates that they bind with high affinity to all five receptor subtypes, as they are the natural ligands.[10] Specific IC50 values for the natural ligands can vary between studies but are generally in the low nanomolar range. The data for the analogs highlights their varied selectivity profiles, which is a critical factor in their clinical applications. For example, octreotide and lanreotide show high affinity primarily for SSTR2, while pasireotide exhibits a broader affinity profile.[11] Small structural modifications, chelator substitution, or metal replacement in radiolabeled analogs can considerably affect the binding affinity.[12]

Signaling Pathways of Somatostatin Receptors

Upon binding of somatostatin or its analogs, the somatostatin receptors activate intracellular signaling pathways, primarily through G-protein coupling.[13] This leads to a variety of cellular responses, including the inhibition of hormone secretion, reduction of cell proliferation, and induction of apoptosis.[13] The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[13][14] Other pathways, such as the activation of phosphotyrosine phosphatases and modulation of the mitogen-activated protein kinase (MAPK) pathway, are also involved.[13]

Caption: Somatostatin receptor signaling pathway.

Experimental Protocols

The structural and dynamic properties of somatostatin-14 and its analogs are investigated using a combination of experimental and computational techniques.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational flexibility.[5]

-

Sample Preparation: Isotopically labeled (¹³C, ¹⁵N) peptides are often produced recombinantly in E. coli to enhance NMR signal sensitivity and facilitate resonance assignment.[15] The peptide is dissolved in an appropriate solvent, typically water or a water/methanol mixture, to mimic a physiological environment.[7]

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as ¹H-¹H TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). TOCSY is used to identify amino acid spin systems, while NOESY provides information about through-space proton-proton distances, which are crucial for structure calculation.[16]

-

Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures consistent with the experimental data.[16]

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

-

Crystallization: The peptide is crystallized from a supersaturated solution. This is often a trial-and-error process involving the screening of various conditions such as pH, temperature, and the presence of different precipitants. For octreotide, crystals have been obtained from an aqueous solution of oxalic acid.[9]

-

Data Collection: A single crystal is mounted and exposed to a collimated X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.[17]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The peptide's amino acid sequence is then fitted into the electron density map, and the resulting model is refined to achieve the best possible fit with the experimental data.[17]

MD simulations provide a computational approach to study the dynamic behavior of molecules over time.

-

System Setup: A starting structure of the peptide, often obtained from NMR or X-ray crystallography, is placed in a simulation box filled with a chosen solvent (e.g., water) and ions to neutralize the system.

-

Simulation: The forces between all atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are integrated to simulate the movement of atoms over time.[18] Simulations are typically run for microseconds to sample a wide range of conformational states.[8]

-

Analysis: The resulting trajectory is analyzed to understand various dynamic properties, such as conformational changes, flexibility of different regions of the peptide, and interactions with solvent molecules or receptor models.

References

- 1. Somatostatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dynamical Behavior of Somatostatin-14 and Its Cyclic Analogues as Analyzed in Bulk and on Plasmonic Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Low concentration structural dynamics of lanreotide and somatostatin-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]

- 12. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The production of recombinant (15)N, (13)C-labelled somatostatin 14 for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hod4.net [hod4.net]

- 18. Molecular Dynamics Simulations | BIOVIA - Dassault Systèmes [3ds.com]

(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the physicochemical properties, signaling mechanisms, and standard experimental protocols for the synthetic peptide, (D-Phe7)-Somatostatin-14. This analog of the native hormone somatostatin (B550006) is of significant interest in research and drug development due to its enhanced stability.

Core Physicochemical Properties

(D-Phe7)-Somatostatin-14 is a synthetic cyclic tetradecapeptide, structurally analogous to endogenous somatostatin-14. The key modification is the substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, a change that confers increased resistance to enzymatic degradation.

Summary of Quantitative Data

The fundamental physicochemical characteristics of (D-Phe7)-Somatostatin-14 are detailed below, providing essential data for experimental design and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C76H104N18O19S2 | [1] |

| Molecular Weight | 1637.88 g/mol | [1] |

| Amino Acid Sequence | H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bridge between Cys3 and Cys14) | [1] |

| Appearance | White lyophilized powder | |

| Purity | Typically >95% as determined by HPLC | |

| Isoelectric Point (pI) | ~8.46 (Calculated) | [2][3] |

| Solubility | The parent compound, Somatostatin-14, is soluble in water up to 0.30 mg/mL. Solubility is pH-dependent due to ionizable groups. For acidic peptides, basic buffers (e.g., 0.1M ammonium (B1175870) bicarbonate) can aid dissolution, while acidic buffers (e.g., 25% acetic acid) are suitable for basic peptides. Organic solvents such as DMSO may be required for highly hydrophobic peptides. | [4] |

| Storage and Stability | As a lyophilized solid, it is stable for at least two years when stored at -20°C.[5] Stability in solution is dependent on pH, buffer composition, and temperature, with degradation observed over time.[6] |

Note on Isoelectric Point (pI) Calculation: The isoelectric point is the pH at which the peptide carries no net electrical charge. This value was calculated based on the pKa values of the N-terminal α-amino group (~9.69), the C-terminal α-carboxyl group (~2.34), and the side chains of the two Lysine residues (~10.53). The pI is the average of the pKa values that flank the neutral, zwitterionic state of the molecule.[2][3]

Signaling Pathways

Like its endogenous counterpart, (D-Phe7)-Somatostatin-14 mediates its biological effects by binding to the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein-coupled receptors (GPCRs).[7] The activation of these receptors, primarily through coupling to inhibitory G-proteins (Gαi), instigates a signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][7] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. SSTR activation also influences cellular ion flux by activating potassium (K+) channels and inhibiting voltage-dependent calcium (Ca2+) channels, and stimulates phosphotyrosine phosphatases (PTPs) such as SHP-1.[1][8] These actions collectively result in the potent inhibition of hormone secretion and cell proliferation.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional characterization of (D-Phe7)-Somatostatin-14.

Solid-Phase Peptide Synthesis (SPPS) and Purification

The synthesis of (D-Phe7)-Somatostatin-14 is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase chemistry, which allows for the efficient and controlled assembly of the peptide chain on a solid support.[9][10]

Methodology:

-

Resin Swelling: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) to prepare it for synthesis.[11]

-

Iterative Synthesis Cycle:

-

Fmoc-Deprotection: The N-terminal Fmoc group is removed with 20% piperidine (B6355638) in DMF.

-

Washing: The resin is washed thoroughly with DMF.

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated with a coupling agent like HATU in the presence of a base (DIEA) and coupled to the free amine on the resin.

-

Washing: The resin is washed again with DMF to remove excess reagents. This cycle is repeated for each amino acid in the sequence.

-

-

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

-

Disulfide Bond Formation: The linear peptide is dissolved at a low concentration in an aqueous buffer and subjected to air oxidation or a chemical oxidant to facilitate the formation of the intramolecular disulfide bridge between Cys3 and Cys14.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Final Product Preparation: The pure fractions are pooled and lyophilized to yield the final peptide as a white, fluffy powder.

Competitive Radioligand Binding Assay

To determine the affinity (Ki) of (D-Phe7)-Somatostatin-14 for its receptors, a competitive binding assay is performed. This assay measures how effectively the test compound competes with a radiolabeled ligand for binding to the receptor.[12][13]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing a specific SSTR subtype. Cells are homogenized and subjected to differential centrifugation to isolate the membrane fraction. Protein concentration is quantified.[12]

-

Assay Incubation: In a 96-well plate, a constant concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled (D-Phe7)-Somatostatin-14.

-

Separation: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes and any bound radioligand, while unbound radioligand passes through.

-

Washing: Filters are quickly washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Detection: The radioactivity captured on the filters is quantified using a gamma or scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration causing 50% inhibition of radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

The functional potency (EC50) of (D-Phe7)-Somatostatin-14 is evaluated by its ability to inhibit adenylyl cyclase activity in a whole-cell assay.[14][15]

Methodology:

-

Cell Preparation: SSTR-expressing cells are seeded in multi-well plates and grown to confluence.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation and Inhibition: Adenylyl cyclase is stimulated with an agent like forskolin. Immediately after, cells are treated with a range of concentrations of (D-Phe7)-Somatostatin-14.

-

Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.

-

cAMP Detection: The amount of cAMP in the lysate is quantified using a sensitive method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is constructed by plotting the inhibition of cAMP production as a function of the peptide concentration. The EC50 value, representing the concentration that elicits a half-maximal inhibitory response, is calculated from this curve.

References

- 1. researchgate.net [researchgate.net]

- 2. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. bachem.com [bachem.com]

- 4. biobasic.com [biobasic.com]

- 5. jpt.com [jpt.com]

- 6. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. wernerlab.weebly.com [wernerlab.weebly.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enhanced Enzymatic Degradation Resistance of (D-Phe7)-Somatostatin-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic degradation resistance of (D-Phe7)-Somatostatin-14, a synthetic analog of the native peptide hormone Somatostatin-14. The substitution of L-Phenylalanine with its D-enantiomer at position 7 confers a remarkable increase in stability against proteolytic enzymes, a critical attribute for therapeutic applications. This document outlines the comparative stability, underlying mechanisms, experimental protocols for evaluation, and the relevant signaling pathways.

Introduction to Somatostatin-14 and the Challenge of Enzymatic Instability

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating various physiological processes, including the inhibition of growth hormone, insulin, and glucagon (B607659) secretion.[1][2] Its therapeutic potential is severely limited by its extremely short biological half-life, estimated to be between 1 to 3 minutes in plasma.[1][3][4] This rapid clearance is primarily due to enzymatic degradation by various peptidases present in the blood and tissues.[5] The primary cleavage sites in native Somatostatin-14 have been identified and are susceptible to endo- and exopeptidases.[6]

To overcome this limitation, synthetic analogs have been developed. One of the most effective strategies to enhance stability is the substitution of L-amino acids with their D-enantiomers at positions susceptible to enzymatic attack. The introduction of a D-amino acid, such as in (D-Phe7)-Somatostatin-14, sterically hinders the binding of proteases, thereby significantly prolonging the peptide's half-life and bioavailability.

Quantitative Analysis of Enzymatic Stability

For instance, the native Somatostatin-14 is rapidly cleared from circulation. In contrast, synthetic analogs incorporating D-amino acids, such as octreotide (B344500) (which contains a D-Phe residue), exhibit a significantly extended plasma half-life of approximately 1.7 to 1.9 hours.[5] Further studies on other somatostatin (B550006) analogs with D-amino acid substitutions have shown even more remarkable increases in stability, with half-lives extending to several hours in human serum.[7]

The following table summarizes the available quantitative data to illustrate the stark contrast in stability between native somatostatin and its D-amino acid-substituted analogs.

| Peptide | Biological Matrix | Half-life (t½) | Reference |

| Somatostatin-14 | Human Plasma | ~1-3 minutes | [1][3][4] |

| Octreotide (contains D-Phe) | Human Plasma | ~1.7-1.9 hours | [5] |

| Somatostatin Analog (with D-Trp8) | Human Serum | ~43.9 hours | [7] |

Note: The data for the D-Trp8 analog is included to demonstrate the substantial impact of D-amino acid substitution on stability, as direct quantitative data for (D-Phe7)-Somatostatin-14 was not found in the performed search.

Experimental Protocols for Assessing Enzymatic Degradation

The evaluation of peptide stability is a critical step in drug development. The following is a detailed methodology for an in vitro enzymatic degradation assay to compare the stability of Somatostatin-14 and (D-Phe7)-Somatostatin-14.

In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine and compare the rate of degradation of Somatostatin-14 and (D-Phe7)-Somatostatin-14 in human plasma.

Materials:

-

Somatostatin-14 (lyophilized)

-

(D-Phe7)-Somatostatin-14 (lyophilized)

-

Human plasma (pooled, anticoagulated with heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

HPLC system with UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Somatostatin-14 and (D-Phe7)-Somatostatin-14 in sterile water or an appropriate buffer.

-

Incubation:

-

Thaw frozen human plasma at 37°C.

-

Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

-

In separate microcentrifuge tubes, add a known concentration of each peptide to the plasma to achieve a final concentration of, for example, 100 µg/mL.

-

Incubate the tubes at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes for Somatostatin-14 and 0, 1, 2, 4, 8, 24 hours for (D-Phe7)-Somatostatin-14), withdraw an aliquot (e.g., 100 µL) from each incubation tube.

-

-

Enzyme Inactivation and Protein Precipitation:

-

Immediately add an equal volume of a quenching solution (e.g., acetonitrile with 1% TFA) to the collected aliquot to stop the enzymatic reaction and precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate on ice for 20 minutes.

-

-

Sample Clarification:

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the peptide and its degradation products.

-

-

HPLC Analysis:

-

Analyze the supernatant using a reversed-phase HPLC system.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure separation of the intact peptide from its degradation products.

-

Detection: Monitor the absorbance at 220 nm or 280 nm.

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to the intact peptide for each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

-

Plot the percentage of intact peptide versus time and determine the half-life (t½) of each peptide.

-

Identification of Cleavage Products by Mass Spectrometry

Objective: To identify the enzymatic cleavage sites in Somatostatin-14 and assess the resistance of (D-Phe7)-Somatostatin-14 to cleavage.

Procedure:

-

Follow the incubation and sample preparation steps as described in the in vitro stability assay.

-

Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

The mass spectrometer will detect the molecular weights of the intact peptide and any degradation fragments.

-

By comparing the masses of the fragments to the known amino acid sequence of Somatostatin-14, the specific peptide bonds that have been cleaved can be identified.

-

For (D-Phe7)-Somatostatin-14, the absence or significant reduction of cleavage products compared to the native peptide will confirm its enhanced enzymatic resistance.

Visualizing Experimental and Signaling Pathways

Experimental Workflow